(2E)-3-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid
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Overview
Description
(2E)-3-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid is an organic compound characterized by its unique structure, which includes a pyrazole ring, a methoxyphenyl group, and an acrylic acid moiety
Mechanism of Action
Target of Action
Pyrazole-bearing compounds, a category to which this compound belongs, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It is suggested that pyrazole-bearing compounds may interact with their targets through strong h-bonding interactions .
Biochemical Pathways
Given the antileishmanial and antimalarial activities of similar pyrazole-bearing compounds, it can be inferred that this compound may affect the biochemical pathways related to these diseases .
Result of Action
Similar pyrazole-bearing compounds have shown potent antileishmanial and antimalarial activities .
Biochemical Analysis
Biochemical Properties
Pyrazole derivatives are known to interact with various enzymes and proteins
Cellular Effects
Related pyrazole compounds have been shown to have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that pyrazole compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of different dosages of (2E)-3-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid in animal models have not been reported. It is known that the effects of related pyrazole compounds can vary with dosage, with potential threshold effects and toxic or adverse effects at high doses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the methoxyphenyl group and the acrylic acid moiety. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The chlorine atom in the pyrazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
(2E)-3-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its use as a drug candidate or a pharmacophore in medicinal chemistry.
Industry: The compound can be utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives and methoxyphenyl acrylic acids. Examples are:
- (2E)-3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid
- (2E)-3-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid
Uniqueness
The uniqueness of (2E)-3-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(E)-3-[3-[(4-chloropyrazol-1-yl)methyl]-4-methoxyphenyl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3/c1-20-13-4-2-10(3-5-14(18)19)6-11(13)8-17-9-12(15)7-16-17/h2-7,9H,8H2,1H3,(H,18,19)/b5-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYGJSOQDMMLQOR-HWKANZROSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)O)CN2C=C(C=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)O)CN2C=C(C=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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